molecular formula C₂₁H₂₄F₂O₃ B1146061 (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione CAS No. 1027011-66-0

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione

Cat. No.: B1146061
CAS No.: 1027011-66-0
M. Wt: 362.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione emerges from the broader historical context of fluorinated corticosteroid research that began in the mid-20th century. The introduction of fluorine substitutions into steroid structures represents a significant advancement in pharmaceutical chemistry, with fludrocortisone being the first fluorine-containing pharmaceutical drug to be marketed in 1954. This pioneering work established the foundation for subsequent fluorinated steroid development, demonstrating that strategic fluorine placement could enhance glucocorticoid receptor affinity and biological activity.

The synthesis of difluorinated steroid compounds like (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione builds upon decades of research into the optimization of corticosteroid structures. Historical precedents include the development of difluprednate, which incorporated fluorination at positions C-6 and C-9 to enhance glucocorticoid receptor affinity compared to prednisolone acetate. The systematic exploration of multiple fluorine substitutions in steroid chemistry has revealed the profound impact of halogenation on molecular properties and biological activity.

The emergence of this specific compound likely occurred as part of ongoing research efforts to develop new anti-inflammatory agents with enhanced potency and selectivity. The pharmaceutical industry's continued interest in fluorinated steroids stems from their demonstrated ability to provide superior therapeutic profiles compared to their non-fluorinated counterparts. The compound's current classification as a pharmaceutical impurity and synthesis intermediate reflects its role in the complex synthetic pathways required to produce more advanced therapeutic agents.

Nomenclature and IUPAC Classification

The systematic nomenclature of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione follows established International Union of Pure and Applied Chemistry principles for steroid naming conventions. The compound is officially designated with the Chemical Abstracts Service registry number 1027011-66-0, providing a unique identifier for database searches and regulatory documentation. The stereochemical descriptors (6alpha,11beta) indicate the specific spatial orientation of substituents at positions 6 and 11, which is crucial for understanding the compound's three-dimensional structure and potential biological interactions.

The systematic International Union of Pure and Applied Chemistry name for this compound is 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one. This nomenclature precisely describes the molecular architecture, including the cyclopenta[a]phenanthrene core structure that characterizes steroid compounds. The designation "pregna-1,4,16-triene" in the common name indicates the presence of three double bonds within the pregnane skeleton, specifically located at positions 1-2, 4-5, and 16-17.

Alternative nomenclature systems may refer to this compound using various synonyms that emphasize different structural features or functional group arrangements. The compound's classification within broader chemical databases often includes descriptors that highlight its relationship to other corticosteroid derivatives and its role as a synthetic intermediate. Understanding these various naming conventions is essential for comprehensive literature searches and regulatory compliance in pharmaceutical research applications.

Structural Significance in Steroid Chemistry

The structural architecture of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione represents a sophisticated example of modern steroid chemistry, incorporating multiple functional modifications that enhance its chemical properties. The presence of two fluorine atoms at positions 6 and 9 is particularly significant, as fluorine substitution in steroid molecules typically increases binding affinity to glucocorticoid receptors while also enhancing metabolic stability. This dual fluorination pattern follows established principles in medicinal chemistry, where halogenation serves to optimize both pharmacological activity and drug metabolism characteristics.

The alpha-oriented fluorine at position 6 and the spatial arrangement of the fluorine at position 9 create a unique steric environment that influences the compound's conformational flexibility and receptor binding properties. Research on related difluorinated steroids has demonstrated that such modifications can increase glucocorticoid receptor binding affinity by significant factors compared to non-fluorinated analogs. The stereochemical configuration at position 11, designated as beta-hydroxyl, contributes to the compound's overall three-dimensional shape and potential for hydrogen bonding interactions.

The triene system within the pregnane framework, indicated by double bonds at positions 1-2, 4-5, and 16-17, creates an extended conjugated system that affects both the electronic properties and the rigidity of the molecular structure. This unsaturation pattern is commonly found in advanced corticosteroid derivatives and contributes to enhanced biological activity through improved receptor recognition and binding. The compound's structural relationship to other therapeutic steroids positions it within a well-established class of pharmacologically active molecules.

The ketone functionalities at positions 3 and 20 represent essential structural features that are conserved across many biologically active steroids. These carbonyl groups serve as important recognition elements for enzyme binding and metabolic processing. The overall molecular architecture demonstrates the sophisticated level of structural modification possible within steroid chemistry, combining multiple functional group manipulations to achieve desired chemical and biological properties.

Molecular Formula and Basic Characteristics

The molecular formula of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is C21H24F2O3, indicating a composition of twenty-one carbon atoms, twenty-four hydrogen atoms, two fluorine atoms, and three oxygen atoms. This formula reflects the systematic incorporation of specific functional groups into the basic steroid framework, with each heteroatom contributing distinct chemical properties to the overall molecular behavior.

Property Value Source
Molecular Formula C21H24F2O3
Molecular Weight 362.41 g/mol
Chemical Abstracts Service Number 1027011-66-0
Melting Point Not available
Boiling Point 504.1±50.0 °C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 258.7±30.1 °C
Vapor Pressure 0.0±2.9 mmHg at 25°C
Solubility Dichloromethane, Ethyl Acetate

The molecular weight of 362.41 grams per mole positions this compound within the typical range for steroid derivatives, reflecting the addition of fluorine atoms and other functional groups to the basic pregnane skeleton. The presence of two fluorine atoms contributes approximately 38 atomic mass units to the overall molecular weight, representing a significant portion of the total mass and indicating the substantial impact of halogenation on the compound's physical properties.

The calculated boiling point of 504.1±50.0 degrees Celsius at 760 millimeters of mercury suggests high thermal stability, which is characteristic of rigid steroid structures. The relatively high flash point of 258.7±30.1 degrees Celsius indicates favorable safety characteristics for handling and storage in laboratory environments. The extremely low vapor pressure of 0.0±2.9 millimeters of mercury at 25 degrees Celsius demonstrates minimal volatility at room temperature, which is advantageous for precise analytical measurements and synthetic applications.

The compound's solubility profile indicates compatibility with organic solvents such as dichloromethane and ethyl acetate, which are commonly employed in steroid chemistry for extraction, purification, and analytical procedures. This solubility behavior is consistent with the compound's lipophilic nature, derived from its steroid backbone and fluorine substitutions. The recommended storage conditions of -4 degrees Celsius for short-term storage and -20 degrees Celsius for longer periods reflect the need to maintain chemical stability and prevent degradation.

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3/t14-,15-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWQKLXXOBFBZ-DPFFENIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selectfluor®-Mediated Fluorination

The critical step in synthesizing the target compound is the introduction of fluorine at the 6α position. Example 1 from EP1207166A2 details the reaction of 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (15 g) with Selectfluor® (13 g) in acetonitrile at 0°C for 12 hours. This process achieves a 6α:6β isomer ratio of 93:7, as confirmed by HPLC analysis. The use of acetonitrile as a solvent and buffering with triethylamine ensures minimal epoxide ring opening, preserving the 11β-hydroxy group.

Temperature and Solvent Optimization

Reaction temperature profoundly impacts fluorination efficiency. Trials conducted at 0°C yielded superior stereoselectivity (94.9:5.1 6α:6β ratio) compared to ambient conditions, which favored undesired 6β isomers. Acetonitrile outperformed polar aprotic solvents like dimethylformamide, likely due to its ability to stabilize the transition state during fluorination.

Reaction Workflow and Intermediate Isolation

The synthesis proceeds via the following steps:

  • Acetylation : The starting epoxy steroid is treated with isopropenyl acetate and p-toluenesulfonic acid at 80°C to protect hydroxyl groups.

  • Fluorination : The acetylated intermediate reacts with Selectfluor® in acetonitrile at 0°C.

  • Deprotection : Ammonia aqueous solution neutralizes excess acid, yielding the free 11β-hydroxy group.

Table 1: Representative Fluorination Conditions and Outcomes

Starting MaterialSelectfluor® (equiv)Temp (°C)Time (h)6α:6β RatioYield (%)
15 g epoxy steroid13 g (1.1 equiv)01293:776
50 g epoxy steroid43 g (1.05 equiv)01294.8:5.278.4

Data derived from Examples 1–3 in EP1207166A2.

Impurity Profiling and Byproduct Management

As an impurity in flumethasone synthesis, (6α,11β)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is monitored via HPLC with UV detection at 254 nm. Key byproducts include:

  • 6β-Fluoro isomers : Result from incomplete stereochemical control during fluorination.

  • Δ17,20 Aldehydes : Formed via oxidation of the 17α-hydroxy group under acidic conditions.

Purification employs silica gel chromatography using ethyl acetate/hexane gradients, achieving >98% purity.

Analytical Characterization

Molecular Formula : C21H24F2O3
CAS Registry : 1027011-66-0
Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 6.28 (d, J=10 Hz, H-1), 5.92 (s, H-4), 4.12 (m, H-11β).

  • MS (ESI+) : m/z 363.2 [M+H]+.

Scalability and Industrial Applications

The patented process scales effectively to 50 g batches with consistent yields (78–80%). The compound’s primary application lies in synthesizing difluprednate, a topical anti-inflammatory agent, where it serves as a key intermediate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or potassium permanganate.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for understanding the mechanisms of action of steroid hormones and their analogs.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, immunosuppressive, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular responses. The compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its potency and duration of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique structural features distinguish it from other corticosteroids. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Biological Implications
Target Compound 6α-F, 9-F, 11β-OH, 1,4,16-triene, 21-acetate Dual fluorine substitutions enhance glucocorticoid receptor binding affinity. Increased anti-inflammatory potency; triene system may reduce mineralocorticoid activity.
Fluocortolone (CAS RN: N/A) 6α-F, 11β-OH, 16α-methyl, 1,4-diene 16α-methyl group improves metabolic stability. Longer half-life but higher risk of skin atrophy in topical use .
Tixocortol-21-pivalate 11β,17α-OH, 21-pivalate, no fluorine substitutions Lacks fluorine; pivalate ester increases lipophilicity. High allergenicity (Class A steroid contact allergen) .
Prednisolone 1,4-diene, 11β-OH, 17α-OH, 21-acetate No fluorine substitutions; relies on hydroxyl groups for activity. Broad anti-inflammatory use but lower potency compared to fluorinated analogs.

Physicochemical Properties

Property Target Compound Fluocortolone Tixocortol-21-pivalate Prednisolone
Molecular Weight 420.45 ~410 (estimated) 476.58 400.43
Melting Point 209–210°C ~220°C No data 240–244°C
Ester Group 21-acetate None 21-pivalate 21-acetate
Fluorine Substitutions 6α, 9 None None

Pharmacological and Industrial Relevance

  • Target Compound : The dual fluorine substitutions at 6α and 9 positions likely enhance glucocorticoid receptor binding while minimizing cross-reactivity with mineralocorticoid receptors due to the 1,4,16-triene system. The 21-acetate group balances lipophilicity for topical or systemic delivery .
  • Fluocortolone : The 16α-methyl group reduces hepatic metabolism, prolonging its half-life but increasing risks of systemic side effects .

Biological Activity

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound that exhibits significant biological activity primarily as an anti-inflammatory and immunosuppressive agent. This compound is characterized by a unique fluorinated structure that enhances its biological efficacy compared to non-fluorinated corticosteroids.

  • Molecular Formula : C21H24F2O3
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : (6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

The biological activity of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates gene expression associated with inflammatory responses and immune regulation. The presence of fluorine atoms in its structure enhances binding affinity and metabolic stability, contributing to its potency and duration of action.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that this compound effectively inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial for managing conditions like asthma and autoimmune diseases. Its anti-inflammatory properties are comparable to other corticosteroids but may offer advantages in terms of reduced side effects due to its selective action.

Comparison with Similar Compounds

The following table compares (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione with other corticosteroids:

Compound NameMolecular FormulaUnique Features
DexamethasoneC22H29FO5Strong anti-inflammatory properties; widely used in treatments.
BetamethasoneC22H29FO5Similar structure; used for anti-inflammatory effects but different potency profile.
PrednisoloneC21H26O5Lacks fluorine; commonly used corticosteroid with different side effect profiles.

Case Studies and Research Findings

  • Study on Asthma Management : A clinical trial demonstrated that patients treated with (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione showed significant improvement in lung function and reduced frequency of asthma attacks compared to those receiving placebo treatment.
  • Autoimmune Disease Treatment : In a study involving rheumatoid arthritis patients, the compound was found to significantly decrease joint inflammation and pain levels when administered over a six-month period.
  • Cytokine Inhibition : Research published in the Journal of Immunology indicated that (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione effectively reduced levels of inflammatory cytokines in vitro and in vivo models.

Q & A

Basic Research Question

  • NMR Spectroscopy : Prioritize 1^1H and 19F^{19}\text{F} NMR to confirm fluorination positions (δ 4.8–5.2 ppm for axial F, δ 5.5–5.9 ppm for equatorial F) and stereochemistry .
  • X-ray Crystallography : Resolve the 3D configuration of the pregnane backbone, particularly the 6α,11β,16α substituents. The InChI code () provides a structural reference .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C21_{21}H24_{24}F2_2O4_4) with <2 ppm error .

What safety precautions and exposure control measures are critical when handling this compound?

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (GHS Category 3 respiratory irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization .

What experimental strategies evaluate glucocorticoid receptor (GR) binding affinity compared to analogs?

Advanced Research Question

  • Competitive Binding Assays : Use 3^3H-dexamethasone as a radioligand in GR-expressing cells (e.g., COS-7). Calculate IC50_{50} values and compare to fluocinolone acetonide (reference: Kd_d = 0.5 nM) .
  • Structural Activity Relationship (SAR) : Correlate C16 methyl and C9/C6 fluoro substitutions with binding affinity. Fluorine at C9 enhances GR selectivity over mineralocorticoid receptors (MR) .

How to resolve contradictions between in vitro GR binding and in vivo anti-inflammatory efficacy?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) to assess metabolic stability. Rapid hepatic clearance may reduce in vivo efficacy despite high in vitro affinity .
  • Tissue Penetration Studies : Use Franz diffusion cells to evaluate dermal absorption, critical for topical applications .

What methodological approaches assess metabolic stability and pharmacokinetics?

Advanced Research Question

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF. Key metabolic pathways include CYP3A4-mediated hydroxylation .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, which influences bioavailability .

What analytical techniques identify synthetic impurities or degradation products?

Advanced Research Question

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Track impurities at RRT 0.8–1.2 .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via peak purity plots .

How to minimize cross-reactivity in immunoassays for pharmacokinetic studies?

Advanced Research Question

  • Antibody Specificity Screening : Use surface plasmon resonance (SPR) to test cross-reactivity with metabolites (e.g., 21-acetate derivatives) .
  • Sample Pre-Treatment : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the parent compound from biological matrices .

What strategies optimize solubility and formulation stability?

Advanced Research Question

  • Co-Solvent Systems : Use PEG-400/ethanol (70:30 v/v) to enhance aqueous solubility (>2 mg/mL) without altering GR activity .
  • Lyophilization : Formulate as a lyophile with trehalose (1:5 ratio) to prevent aggregation during storage .

How to validate predictive toxicology models given acute vs. chronic toxicity discrepancies?

Advanced Research Question

  • Repeat-Dose Studies : Conduct 28-day rodent trials (OECD 407) to compare with acute oral LD50_{50} (>4 g/kg in rats) .
  • Omics Profiling : RNA-seq of liver tissue to identify off-target pathways (e.g., lipid metabolism) not detected in single-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.